molecular formula C14H23NO2 B6609791 tert-butyl N-(1-ethynylcycloheptyl)carbamate CAS No. 2866353-90-2

tert-butyl N-(1-ethynylcycloheptyl)carbamate

Cat. No.: B6609791
CAS No.: 2866353-90-2
M. Wt: 237.34 g/mol
InChI Key: BPRFKJATQLDTPO-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-ethynylcycloheptyl)carbamate (TBEC) is a novel compound that has recently been studied for its potential use in a variety of scientific and medical applications. TBEC is a member of the carbamate family of compounds, which are derivatives of carboxylic acids in which the carbonyl group is replaced with a carbamate group. TBEC is unique in that it contains an ethynyl group, which is an alkyne group with two carbon atoms linked together by a triple bond. This structure gives TBEC a range of properties that make it an attractive compound for research and development.

Scientific Research Applications

Tert-butyl N-(1-ethynylcycloheptyl)carbamate has a variety of potential applications in scientific research. For example, it has been used as a ligand for the synthesis of transition metal complexes, as a catalyst in organic synthesis, and as a reagent in peptide synthesis. This compound has also been used as a substrate in the synthesis of polymers and as a building block for the synthesis of other compounds. Furthermore, this compound has been explored as a potential drug delivery system for therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-ethynylcycloheptyl)carbamate is not fully understood. However, it is believed that the ethynyl group of the compound is capable of forming covalent bonds with other molecules, which allows it to interact with proteins and other biomolecules. This interaction may be important for its biological activity, as well as its ability to act as a drug delivery system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, some studies have suggested that this compound is capable of modulating the activity of enzymes, such as cytochrome P450 and nitric oxide synthase. Furthermore, this compound has been shown to have anti-inflammatory and anti-oxidant properties, and it has been proposed as a potential treatment for various diseases, such as cancer and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(1-ethynylcycloheptyl)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Furthermore, this compound is non-toxic and non-volatile, which makes it a safe and convenient compound for use in laboratory settings. However, this compound is relatively expensive to purchase, and its solubility in some solvents is limited.

Future Directions

The potential future directions for tert-butyl N-(1-ethynylcycloheptyl)carbamate are numerous. This compound could be further explored as a drug delivery system, as well as for its potential therapeutic applications. Furthermore, this compound could be used to study the mechanism of action of other compounds, as well as to develop new catalysts and reagents for organic synthesis. Finally, this compound could be used as a building block for the synthesis of new compounds and polymers.

Synthesis Methods

The synthesis of tert-butyl N-(1-ethynylcycloheptyl)carbamate begins with the reaction of tert-butyl chloride and 1-ethynylcycloheptanol, which yields tert-butyl N-(1-ethynylcycloheptyl) carbamate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or dimethylformamide. The reaction is typically conducted at room temperature and can be completed within a few hours.

Properties

IUPAC Name

tert-butyl N-(1-ethynylcycloheptyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-5-14(10-8-6-7-9-11-14)15-12(16)17-13(2,3)4/h1H,6-11H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRFKJATQLDTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCC1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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